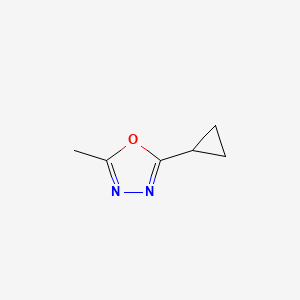

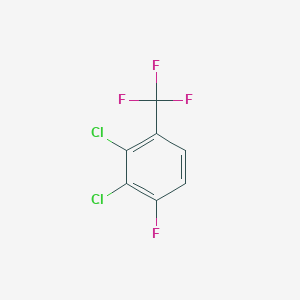

![molecular formula C7H12ClNO B3034559 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐 CAS No. 1895825-36-1](/img/structure/B3034559.png)

2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐

描述

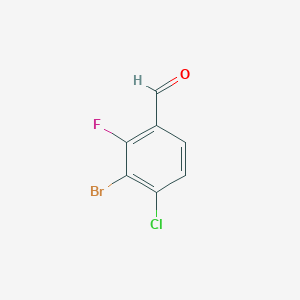

2-Azabicyclo[2.2.2]octan-5-one hydrochloride is a chemical compound that belongs to the class of azabicyclooctanes. This structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can be functionalized to yield various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of 2-azabicyclo[2.2.2]octan-5-one has been explored through different synthetic routes. An efficient synthesis of 2,3-diaryl derivatives was achieved using a three-component aza-Diels–Alder cycloaddition reaction in water, catalyzed by layered α-zirconium hydrogen phosphate and sodium calix arene sulfonates . Another approach involved the cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds to obtain 4,6-dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones, which were further processed to yield pyridine- and piperidinecarboxylates .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.2]octan-5-one derivatives has been elucidated using various spectroscopic techniques. NMR spectroscopy, including 1H–1H COSY, NOESY, and 1H–13C correlation spectra, has been employed to assign the bicyclic carbon and proton resonances of these compounds . X-ray diffraction has also been used to determine the crystal structure of certain derivatives, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of 2-azabicyclo[2.2.2]octan-5-one derivatives includes transformations such as lactone cleavage with alcohols , ring expansion under radical conditions , and Aldol condensation . These reactions allow for the generation of a diverse array of compounds with different functional groups and potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.2]octan-5-one derivatives are influenced by their molecular structure. The stereochemistry and conformation of these compounds have been studied, revealing the influence of different substituents on their spectral characteristics and reactivity . The crystallographic studies provide information on the solid-state structure, which can be correlated with their physical properties such as solubility and stability .

Biological Activity and Case Studies

Several studies have reported the biological activities of 2-azabicyclo[2.2.2]octan-5-one derivatives. For instance, some derivatives have been assayed for acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's . Others have been synthesized as constrained aryl-piperidines with activity as triple re-uptake inhibitors, which could be beneficial in the treatment of depression and other psychiatric disorders . Additionally, derivatives have been found to exhibit antiarrhythmic and local anesthetic activities, indicating their potential use in cardiovascular and anesthetic applications .

科学研究应用

构象分析

- 构象依赖性研究:分析了 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐和相关化合物的自旋耦合常数的构象依赖性,提供了对其结构行为的见解 (Berger, 1978)。

结构和光谱研究

- 衍生自 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐的酯:使用红外和拉曼光谱对衍生自 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐的酯进行了结构研究,揭示了各种差向异构体和盐酸盐之间的光谱差异 (Huertas 等人,1997)。

微生物羟基化

- 区域和立体选择性的微生物羟基化:2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐用于微生物羟基化过程,产生区域和立体选择性羟基化产物,这在有机合成中很重要 (Wong & Burns, 1999)。

抗原生动物活性

- 抗原生动物活性的研究:一项研究探索了从 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐合成 2-氮杂双环[3.2.2]壬烷,以研究它们的抗疟疾和抗锥虫活性,表明了潜在的生物医学应用 (Seebacher 等人,2005)。

核磁共振光谱和 X 射线晶体学

- 通过核磁共振和 X 射线进行构型和构象研究:核磁共振光谱和 X 射线晶体学用于研究衍生自 2-甲基-2-氮杂双环[2.2.2]辛烷-5-醇的酯,该化合物与 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐密切相关。这提供了有关其分子构型和构象的详细信息 (Fernández 等人,1997)。

合成和在化学反应中的应用

- 参与 Diels-Alder 反应:合成了 2-氮杂双环[2.2.2]辛烷-5-酮盐酸盐和相关化合物,并研究了它们在 Diels-Alder 反应中的参与,证明了它们在合成有机化学中的效用 (Kesler, 1980)。

安全和危害

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-azabicyclo[2.2.2]octan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOWLKIYLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octan-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

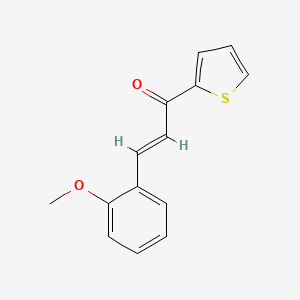

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

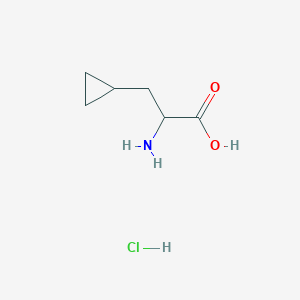

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)

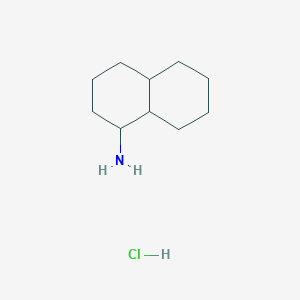

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)